2-Butoxybenzoic acid

Description

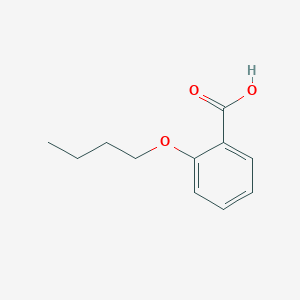

2-Butoxybenzoic acid (chemical formula: C₁₁H₁₄O₃) is an ortho-substituted benzoic acid derivative featuring a butoxy (-OC₄H₉) group at the 2-position of the aromatic ring. This structural motif imparts distinct physicochemical properties, including increased lipophilicity compared to shorter-chain alkoxy analogues like 2-ethoxy- or 2-propoxybenzoic acid. The compound is primarily utilized as a pharmaceutical intermediate, where its solubility profile and hydrogen-bonding capacity influence its reactivity and formulation compatibility .

Key properties include:

Propriétés

IUPAC Name |

2-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABHETFCVNRGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566037 | |

| Record name | 2-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-81-9 | |

| Record name | 2-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-butoxybenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed coupling reaction. This method avoids the use of Grignard reactions and Friedel-Crafts reactions, which can produce environmentally harmful by-products . The synthetic route is succinct, with high yields and purity, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, this compound is often synthesized using halogeno-benzene as a starting material. The process involves a series of condensation reactions under nitrogen protection, followed by hydrolysis to obtain the final product . This method is environmentally friendly and cost-effective, making it a preferred choice for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Butoxybenzoic acid undergoes various chemical reactions, including:

- **

Oxidation: This reaction typically involves the use of oxidizing agents to convert the butoxy group into a carboxyl group.

Activité Biologique

2-Butoxybenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group attached to the benzene ring of benzoic acid. Its chemical formula is , and it has a molecular weight of 194.23 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its aromatic structure and functional groups.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to possess antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, indicating effective bacteriostatic effects.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 1.5 |

| Staphylococcus aureus | 2.0 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines, including HepG2 (hepatocellular carcinoma) and A2058 (melanoma). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| A2058 | 12.5 |

These findings highlight the potential use of this compound in cancer therapy, although further investigation is needed to elucidate its mechanisms of action .

3. Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving lipopolysaccharide-stimulated macrophages, treatment with the compound significantly reduced cytokine levels, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of proteasome and autophagy-lysosome pathways, which are crucial for cellular homeostasis and protein turnover .

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation .

Case Studies

- Case Study on Antibacterial Activity : A study evaluating the antibacterial efficacy of various benzoic acid derivatives found that this compound inhibited biofilm formation in E. coli, demonstrating its potential utility in preventing bacterial infections in clinical settings .

- Case Study on Cancer Cell Lines : In a comparative analysis, this compound was found to be more effective than other benzoic acid derivatives in reducing cell viability in melanoma cells, indicating its promise as a therapeutic agent against aggressive cancer types .

Applications De Recherche Scientifique

Materials Science

1.1. Plasticizers and Stabilizers

2-Butoxybenzoic acid is utilized in the development of plasticizers and stabilizers for polymers. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance the thermal stability and photostability of PVC films. Studies indicate that blends of PVC with this compound derivatives exhibit reduced degradation when exposed to UV light, making them suitable for outdoor applications .

1.2. Coatings and Adhesives

The compound serves as an effective additive in coatings and adhesives. Its ability to modify the rheological properties of formulations allows for improved application characteristics and enhanced adhesion properties. The inclusion of this compound in coating formulations has been linked to better film formation and durability .

Medicinal Chemistry

2.1. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. Its derivatives have been studied for their efficacy against various bacterial strains, indicating potential use in developing new antimicrobial agents .

2.2. Anti-inflammatory Effects

Studies exploring the anti-inflammatory effects of this compound have shown promising results in mitigating inflammation in animal models. The compound's mechanism appears to involve modulation of inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Environmental Science

3.1. Biodegradation Studies

The environmental impact of chemical compounds is a significant concern, and this compound has been evaluated for its biodegradability. Research indicates that this compound can be broken down by microbial action, which is essential for assessing its environmental safety .

3.2. Soil Remediation

Due to its chemical structure, this compound is being investigated for use in soil remediation processes. Its ability to chelate metal ions may facilitate the removal of heavy metals from contaminated soils, thereby improving soil quality and reducing toxicity levels .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Materials Science | Plasticizers/Stabilizers | Enhances thermal stability and photostability of PVC |

| Coatings/Adhesives | Improves application characteristics | |

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Environmental Science | Biodegradation Studies | Can be biodegraded by microbial action |

| Soil Remediation | May chelate metal ions for heavy metal removal |

Case Studies

Case Study 1: Photostabilization of PVC

In an experimental setup, PVC films were blended with varying concentrations of this compound derivatives and subjected to UV irradiation. Results indicated a significant reduction in weight loss and degradation rates compared to pure PVC films, highlighting the effectiveness of the compound as a photostabilizer .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an active ingredient in antimicrobial formulations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-butoxybenzoic acid with analogous alkoxy-substituted benzoic acids and a benzoyl derivative:

*XLogP3 values are estimated based on structural trends.

Key Observations:

Alkoxy Chain Length and Lipophilicity :

- Increasing the alkoxy chain length (ethoxy → propoxy → butoxy) elevates molecular weight and logP, enhancing lipophilicity. This trend correlates with reduced aqueous solubility and improved membrane permeability, critical for drug delivery systems .

- The butoxy derivative (logP ~3.5) is ~75% more hydrophobic than the ethoxy analogue (logP ~2.0).

Hydrogen Bonding and Crystal Packing: All alkoxy-substituted benzoic acids retain one hydrogen bond donor (-COOH) and three acceptors, enabling similar intermolecular interactions. However, crystal structures vary due to steric effects from substituents. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms chains via O—H⋯O and C—H⋯O bonds , while longer alkoxy chains (e.g., butoxy) may disrupt dense packing, favoring less ordered solid-state arrangements.

Benzoyl Substituent (O-Benzoyl Benzoic Acid) :

- The benzoyl group introduces steric bulk and electronic effects, slightly reducing logP compared to butoxy derivatives. Its higher molecular weight and rigidity may limit solubility but enhance thermal stability .

Q & A

Q. What are the established synthesis routes for 2-Butoxybenzoic acid, and what key parameters influence reaction yield?

Methodological Answer: Synthesis strategies for this compound can be derived from analogous benzoic acid derivatives. For example:

- Oxidation-mediated routes : Use of 2-iodoxybenzoic acid (IBX) to introduce functional groups via dehydrogenation .

- Bismuth-based C–H activation : A cyclic synthesis involving CO₂ insertion and butoxy group introduction .

Key parameters to optimize include catalyst selection (e.g., IBX efficiency), solvent polarity, temperature, and steric effects of the butoxy group. Researchers should conduct comparative studies using reaction condition matrices (e.g., varying solvents/catalysts) and analyze yields via HPLC or GC-MS.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the butoxy group’s position and aromatic proton coupling patterns.

- X-ray Diffraction (XRD) : To resolve steric effects caused by the butoxy substituent, as seen in 2,6-dimethoxybenzoic acid derivatives .

- FT-IR : Identify carboxylate (-COOH) and ether (-O-) functional groups.

Researchers should cross-reference data with PubChem entries for analogous compounds (e.g., 2-phenoxybenzoic acid) to validate structural assignments .

Q. How does the butoxy substituent influence the acidity and solubility of this compound?

Methodological Answer: The electron-donating butoxy group reduces acidity compared to unsubstituted benzoic acid. To quantify this:

- Perform pH-dependent titrations to measure pKa shifts.

- Compare solubility in polar vs. non-polar solvents (e.g., water vs. ethyl acetate) using gravimetric analysis.

Contrast results with derivatives like 2-ethoxybenzoic acid (see Safety Data Sheets for solubility guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

- Systematic Review Framework : Apply PRISMA guidelines to aggregate and assess literature data, focusing on experimental variables (e.g., reaction conditions, purity) .

- Meta-analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outliers or trends across studies. For example, discrepancies in oxidation rates may stem from solvent polarity or catalyst batch variability .

- Controlled Replication : Design experiments to replicate conflicting results under standardized conditions.

Q. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Positive controls : Compare with known antimicrobial benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) .

- Toxicity screening : Assess cytotoxicity via mammalian cell line assays (e.g., MTT test) to differentiate antimicrobial vs. nonspecific effects .

Q. How can structure-activity relationship (SAR) models be developed for this compound in pharmacological contexts?

Methodological Answer:

- QSAR Modeling : Use computational tools (e.g., MOE or Schrödinger) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity data.

- Molecular Docking : Screen against target proteins (e.g., bacterial enolase) using AutoDock Vina, referencing analogous compounds like 2-phenoxybenzoic acid hydrazides .

- Validation : Cross-check predictions with in vitro/in vivo assays to refine model accuracy.

Q. What strategies mitigate decomposition risks during thermal analysis of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under inert gas (N₂/Ar) to identify decomposition thresholds.

- Hazard Assessment : Review Safety Data Sheets for incompatible materials (e.g., strong oxidizers) and avoid high-temperature storage .

- Stability Testing : Monitor degradation products via LC-MS under accelerated aging conditions (40°C/75% RH).

Q. How can researchers design experiments to study the redox behavior of this compound in biological systems?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation/reduction potentials in buffered solutions mimicking physiological pH.

- In situ Spectroscopy : Couple electrochemical cells with UV-Vis or Raman spectroscopy to detect transient intermediates.

- Biological Relevance : Compare results with in vivo models (e.g., zebrafish or C. elegans) to assess redox activity in metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.